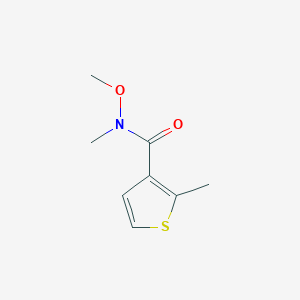

N-Methoxy-N,2-dimethylthiophene-3-carboxamide

Description

N-Methoxy-N,2-dimethylthiophene-3-carboxamide (CAS: 1614825-79-4) is a thiophene-based carboxamide derivative characterized by a methoxy-methyl substitution on the amide nitrogen and a methyl group at the 2-position of the thiophene ring. Its molecular formula is C₈H₁₁NO₂S, with a molecular weight of 185.24 g/mol. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of complex molecules such as natural products or pharmaceuticals. It belongs to the Weinreb amide family, which is renowned for its stability and versatility in ketone synthesis via nucleophilic acyl substitution .

Properties

IUPAC Name |

N-methoxy-N,2-dimethylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-6-7(4-5-12-6)8(10)9(2)11-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKAZNKMCDSPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CS1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of N-methoxy-N,2-dimethylthiophene-3-carboxamide typically follows a multi-step process involving:

- Formation of the thiophene carboxylic acid or its derivative at the 3-position.

- Conversion of the acid to an activated intermediate such as an acid chloride or mixed anhydride.

- Amidation with methoxyamine or corresponding methoxy-substituted amines.

- Introduction of methyl groups on nitrogen and the thiophene ring either before or after amidation.

This approach balances functional group compatibility and regioselectivity.

Detailed Preparation Routes

Amidation via Acid Chloride Intermediate

A common and effective route involves converting thiophene-3-carboxylic acid derivatives into acid chlorides, followed by reaction with methoxy-substituted amines.

-

- Thiophene-3-carboxylic acid is reacted with a chlorinating agent such as phosphorus trichloride (PCl3) or thionyl chloride (SOCl2) at low temperature to form the acid chloride intermediate.

- The acid chloride is then treated with methoxyamine or N-methoxy-N-methylamine in a dry, aprotic solvent (e.g., toluene) at 0 °C to room temperature.

- The reaction mixture is stirred for 1–3 hours, sometimes warming gently (up to 60 °C) to complete amidation.

- The product is isolated by aqueous workup and purified by recrystallization or chromatography.

Direct Amidation Using Carbamates or Activated Esters

- In some cases, carbamate derivatives or activated esters of thiophene carboxylic acids are employed.

- These intermediates react with methoxy-substituted amines under reflux conditions in solvents like xylenes.

- Methanol is distilled off during the reaction to drive the equilibrium toward amide formation.

After cooling, the product precipitates and is isolated by filtration and recrystallization.

Methylation and Thiophene Ring Substitution

- The 2-methyl substitution on the thiophene ring can be introduced either by starting from 2-methylthiophene carboxylic acid derivatives or by methylation of the thiophene ring prior to amidation.

- Alkylation methods or Gewald reaction variants can be used to prepare 2,4- or 2,5-dimethylthiophene carboxamide precursors.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid chloride formation | PCl3 or SOCl2 | 0 °C to RT | 1–2 hours | - | Moisture sensitive, inert atmosphere |

| Amidation | Methoxyamine or N-methoxy-N-methylamine, toluene | 0 °C to 60 °C | 1–3 hours | 80–90 | Distillation of methanol improves yield |

| Carbamate intermediate route | N-acetylcarbamate + methoxybenzyl alcohol + base | Reflux (~170 °C) | 3–6 hours | 80–89 | Methanol removal by distillation |

| Methylation of thiophene ring | Alkylation or Gewald reaction | Varies | Varies | - | Precursor preparation step |

Analytical and Purification Methods

- Purification: Recrystallization from solvents such as toluene and n-hexane is commonly used to obtain pure crystalline products with melting points confirming purity.

- Characterization: IR spectroscopy shows characteristic amide carbonyl peaks (~1690 cm⁻¹), and 1H-NMR confirms substitution patterns on the thiophene ring and amide nitrogen.

- Elemental analysis and mass spectrometry are used to confirm molecular formula and structure.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Acid chloride amidation | Acid chloride formation + amidation | High yield, straightforward | Requires moisture control |

| Carbamate intermediate route | Reflux with methoxybenzyl alcohol | Good yield, mild conditions | Longer reaction time, distillation needed |

| Direct methylation | Precursor methylation before amidation | Precise substitution control | Additional synthetic step |

| Iodine-catalyzed synthesis | Oxidative cyclocondensation | Environmentally friendly catalyst | Not directly applied to target compound |

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N,2-dimethylthiophene-3-carboxamide undergoes various chemical reactions, including:

Substitution: The methoxy and dimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, alcohols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: Thiophene derivatives with substituted functional groups.

Scientific Research Applications

Chemical Synthesis

N-Methoxy-N,2-dimethylthiophene-3-carboxamide serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for diverse reactions that can lead to the formation of novel compounds with tailored properties. The presence of both methoxy and dimethyl groups on the thiophene ring enhances its reactivity and selectivity in chemical transformations.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting cellular processes or inhibiting essential enzymes in microbial cells .

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapy. Mechanistic studies suggest that this compound may inhibit specific pathways involved in cell proliferation and survival, such as the monocarboxylate transporters that are often upregulated in cancer cells .

Industrial Applications

In addition to its biological uses, this compound is explored for applications in material science. Its unique electronic properties make it suitable for developing organic semiconductors and advanced materials used in electronic devices. The compound's ability to form stable thin films enhances its potential use in organic electronics.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

Study 1: Anticancer Efficacy

A study published in Frontiers in Chemistry evaluated various derivatives similar to this compound and found significant cytotoxic effects against leukemia and cervical carcinoma cells by triggering apoptosis and inhibiting cell migration .

Study 2: Mechanistic Insights

Research focusing on the mechanisms of action revealed that this compound could effectively inhibit monocarboxylate transporters (MCTs), disrupting the metabolic adaptation of cancer cells .

Study 3: Comparative Analysis

A comparative analysis indicated that this compound exhibited superior potency against certain cancer types compared to its analogs, providing quantitative data on IC50 values across different cell lines .

Mechanism of Action

The mechanism of action of N-Methoxy-N,2-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares N-Methoxy-N,2-dimethylthiophene-3-carboxamide with structurally related carboxamides and Weinreb amides:

Notes:

- *Assumed based on analogs. Thiophene derivatives often exhibit higher crystallinity compared to aliphatic Weinreb amides.

- α,β-Unsaturated analogs (e.g., (E)-N-Methoxy-N,2-dimethyl-3-phenylacrylamide) are liquids due to reduced intermolecular forces .

Spectral and Analytical Data

- IR Spectroscopy : Carboxamides exhibit characteristic C=O stretches near 1650–1680 cm⁻¹. N-Methoxy groups show O-CH₃ vibrations at ~2800 cm⁻¹ .

- NMR : Thiophene protons resonate between δ 6.5–7.5 ppm, while N-methyl and methoxy groups appear at δ 3.0–3.5 ppm (¹H) and δ 40–50 ppm (¹³C), respectively .

Key Research Findings

Efficiency in Synthesis : The avoidance of NaCN in routes for this compound reduces toxicity, aligning with green chemistry principles .

Thermal Stability : Weinreb amides like the target compound exhibit superior stability compared to traditional amides, enabling prolonged storage and reactivity .

Biological Potential: Thiophene carboxamides demonstrate moderate enzyme inhibition (e.g., kinase targets), though activity varies significantly with substituents .

Biological Activity

N-Methoxy-N,2-dimethylthiophene-3-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. This article provides an in-depth analysis of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Functional Groups : Methoxy group (-OCH), carboxamide group (-C(=O)NH), and a dimethyl-substituted thiophene ring.

The presence of these functional groups contributes to the compound's unique chemical properties, enhancing its interaction with biological targets.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in various metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It interacts with various receptors, potentially modulating signaling pathways that affect cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Induction : Similar to other thiophene derivatives, it may induce ROS in cancer cells, contributing to its anticancer properties .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects:

These findings suggest that this compound may be effective against multiple types of cancer, with low toxicity observed in normal cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains:

- Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus and Enterococcus faecalis.

- Gram-negative Bacteria : Some derivatives show effectiveness against Escherichia coli.

The minimum inhibitory concentration (MIC) values for these activities are still being determined but preliminary results indicate promising potential for drug development.

Case Studies

- Topoisomerase Inhibition : A study focused on novel thiophene derivatives revealed that compounds similar to this compound exhibited potent inhibition of topoisomerase II, a key enzyme in DNA replication and repair. This inhibition led to significant anticancer effects in vitro .

- Structure-Activity Relationship (SAR) : Research has shown that modifications to the thiophene ring can significantly influence biological activity. For instance, substituents on the ring can enhance binding affinity and selectivity towards cancer cell targets .

Q & A

Basic: What synthetic strategies are employed for the preparation of N-Methoxy-N,2-dimethylthiophene-3-carboxamide?

Answer:

The synthesis typically involves multi-step organic reactions, leveraging Weinreb amide chemistry. A common approach includes:

Formation of α,β-unsaturated Weinreb amides : For example, (E)-N-methoxy-N,2-dimethyl-3-phenylacrylamide is synthesized via coupling reactions under mild conditions, using methoxyamine derivatives and activated carbonyl intermediates .

Catalytic hydrogenation : Asymmetric hydrogenation (AH) of α,β-unsaturated intermediates is optimized using chiral catalysts (e.g., Rh or Ru complexes) to achieve stereochemical control .

Purification : Column chromatography (silica gel) or preparative HPLC is employed, with mobile phases like hexane/ethyl acetate. Reaction progress is monitored via TLC and NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.